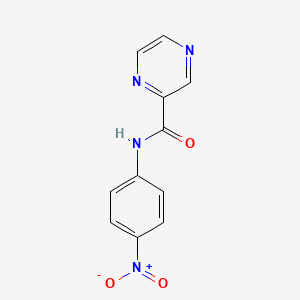
N-(4-nitrophenyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)pyrazine-2-carboxamide is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a pyrazine ring substituted with a carboxamide group and a nitrophenyl group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 4-nitroaniline. One common method includes the use of thionyl chloride to convert pyrazine-2-carboxylic acid into its corresponding acyl chloride, which then reacts with 4-nitroaniline to form the desired carboxamide . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reagents like thionyl chloride, which can be hazardous.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-nitrophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is N-(4-aminophenyl)pyrazine-2-carboxamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as an anti-tuberculosis agent, with studies indicating its ability to inhibit Mycobacterium tuberculosis.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N-(4-nitrophenyl)pyrazine-2-carboxamide exerts its effects, particularly in medicinal applications, involves the inhibition of key enzymes in Mycobacterium tuberculosis. In silico studies have shown that the compound can inhibit mycolic acid cyclopropane synthase, an enzyme crucial for the survival of the bacteria . This inhibition disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to the bacterium’s death.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-nitrophenyl)pyrazine-2-carboxamide: Another nitrophenyl-substituted pyrazine-2-carboxamide with similar anti-tuberculosis activity.
N-(4-chlorophenyl)pyrazine-2-carboxamide: A chlorophenyl-substituted analogue that has shown activity against Mycobacterium tuberculosis.
Uniqueness
N-(4-nitrophenyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 4-position enhances its potential as a pharmacophore for anti-tuberculosis agents, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N-(4-nitrophenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3/c16-11(10-7-12-5-6-13-10)14-8-1-3-9(4-2-8)15(17)18/h1-7H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGBALVHFHBLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC=CN=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine;hydrochloride](/img/structure/B4916047.png)
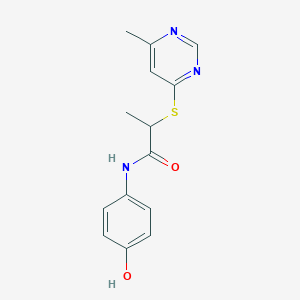
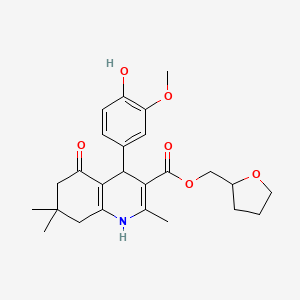

![N-cyclooctyl-2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide](/img/structure/B4916077.png)
![4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid](/img/structure/B4916083.png)
![(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B4916090.png)
![1-cyclopropyl-N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4916098.png)


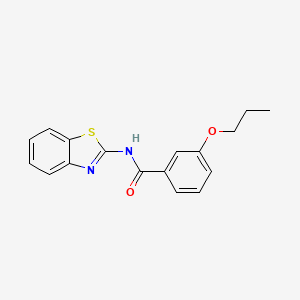
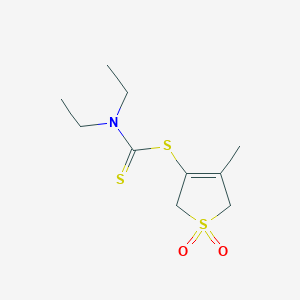
![2-[(4-methyl-3-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4916134.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]acetamide](/img/structure/B4916135.png)
